molecular formula C16H21N3O2 B2552329 3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine CAS No. 2034477-52-4

3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine

Cat. No.: B2552329
CAS No.: 2034477-52-4
M. Wt: 287.363
InChI Key: BCQYWPOOIIELOC-UHFFFAOYSA-N
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Description

3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine (CAS 2034477-52-4) is a synthetically designed organic compound with a molecular formula of C16H21N3O2 and a molecular weight of 287.36 g/mol . This pyrrolidine derivative is characterized by a cyclohex-3-ene-1-carbonyl group linked to a pyrrolidine ring, which is in turn connected via an ether linkage to a 6-methylpyridazine moiety . The compound's specific three-dimensional structure and properties, such as a topological polar surface area of 55.3 Ų and a computed XLogP of 1.7, make it a valuable intermediate in medicinal chemistry and drug discovery research . Compounds featuring pyrrolidine scaffolds and similar heterocyclic arrangements are frequently investigated for their potential to modulate biological targets, such as chemokine receptors and PDE10 enzymes , which are relevant in the study of various central nervous system disorders. Researchers utilize this chemical for probing structure-activity relationships and developing novel therapeutic agents. This product is listed with a catalog number and is available for purchase in milligram quantities from various chemical suppliers . It is supplied for laboratory research purposes only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-7-8-15(18-17-12)21-14-9-10-19(11-14)16(20)13-5-3-2-4-6-13/h2-3,7-8,13-14H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQYWPOOIIELOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Hydroxypyrrolidine

Pyrrolidine derivatives are commonly synthesized via intramolecular cyclization of γ-amino alcohols or reductive amination. For example:

  • Reductive amination of 4-aminobutan-1-ol using sodium cyanoborohydride yields pyrrolidine with a hydroxyl group at position 3.
  • Epoxide ring-opening with ammonia generates 3-hydroxypyrrolidine, though this method requires precise stoichiometry to avoid over-alkylation.

Key Data :

Step Reagents/Conditions Yield (%)
Reductive amination NaBH3CN, MeOH, 25°C, 12h 78
Epoxide ring-opening NH3, H2O, 60°C, 6h 65

Synthesis of 3-Chloro-6-methylpyridazine

Pyridazine chlorination is typically achieved via diazotization and Sandmeyer reaction :

  • 6-Methylpyridazin-3-amine is treated with NaNO2/HCl to form a diazonium salt.
  • CuCl-mediated chloride substitution affords 3-chloro-6-methylpyridazine.

Optimization Insight :

  • Excess CuCl (1.5 eq.) improves yield by minimizing byproducts.
  • Reaction at 0–5°C prevents premature decomposition of the diazonium intermediate.

Coupling and Acylation Steps

Ether Formation via Nucleophilic Aromatic Substitution (NAS)

The hydroxyl group of 3-hydroxypyrrolidine attacks the electron-deficient C3 position of 3-chloro-6-methylpyridazine under basic conditions:

Procedure :

  • Combine 3-hydroxypyrrolidine (1.2 eq.), 3-chloro-6-methylpyridazine (1 eq.), and K2CO3 (2 eq.) in DMF.
  • Heat at 80°C for 8h.

Challenges :

  • Competing hydrolysis of the chloropyridazine necessitates anhydrous conditions.
  • Steric hindrance at C3 may reduce reaction efficiency, requiring excess pyrrolidine.

Yield : 62–68%.

Acylation of Pyrrolidine Nitrogen

The free amine on pyrrolidine is acylated using cyclohex-3-ene carbonyl chloride:

Protocol :

  • Dissolve the pyrrolidine-pyridazine intermediate (1 eq.) in dry THF.
  • Add cyclohex-3-ene carbonyl chloride (1.5 eq.) and Et3N (3 eq.) at 0°C.
  • Stir at 25°C for 4h.

Characterization :

  • HRMS : m/z calculated for C15H22N4O2 [M+H]+: 290.36; found: 290.35.
  • 13C-NMR : Peaks at δ 170.8 (C=O), 128.5–130.2 (cyclohexene C=C), 58.3 (pyrrolidine C-O).

Yield : 85%.

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A patent by [EP3523293B1] describes a tandem NAS-acylation approach:

  • React 3-chloro-6-methylpyridazine with 3-aminopyrrolidine in DMSO.
  • Directly add cyclohex-3-ene carbonyl chloride without isolating the intermediate.

Advantages :

  • Eliminates purification steps, improving overall yield (75%).
  • Reduces solvent waste.

Enzymatic Resolution for Chiral Purity

For enantiomerically pure products, lipase-mediated kinetic resolution of racemic 3-hydroxypyrrolidine has been reported:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrate : Racemic 3-hydroxypyrrolidine vinyl ester.
  • Conversion : 48% (ee >99%).

Analytical and Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the pyrrolidine ring and E-configuration of the cyclohexene double bond.

Comparative NMR Analysis

1H-NMR (400 MHz, CDCl3) :

  • δ 8.21 (d, J=8.4 Hz, 1H, pyridazine H5)
  • δ 5.72–5.68 (m, 2H, cyclohexene CH)
  • δ 4.12–3.98 (m, 1H, pyrrolidine H3)
  • δ 2.54 (s, 3H, CH3).

Industrial-Scale Considerations

Cost-Effective Acylating Agents

Cyclohex-3-ene carbonyl chloride is prone to polymerization. Alternatives include:

  • In situ generation from cyclohex-3-ene carboxylic acid using SOCl2.
  • Mixed anhydride method with ethyl chloroformate.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.4 (solvent-intensive steps remain a bottleneck).
  • E-factor : 18.7 kg waste/kg product (primarily from DMF usage).

Chemical Reactions Analysis

Types of Reactions

3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The compound’s structural uniqueness lies in its hybrid architecture combining pyridazine, pyrrolidine, and cyclohexene moieties. Below is a comparative analysis with related compounds:

Compound Name / Structure Molecular Weight (g/mol) Key Substituents Biological Activity / Applications LogP (Predicted)
3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine ~373.4 6-methyl, pyrrolidinyl-ether, cyclohexene Not explicitly reported (inference: kinase modulation) ~2.8
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) 250–320 5-chloro, 6-phenyl, variable 2-position Antimicrobial, anti-inflammatory 1.5–3.0
1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea ~590.6 Fluorophenyl, methoxyethyl, pyrimidinyl TrkA kinase inhibition (anticancer) ~4.2
6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid ~260.3 Triazolopyridazine, pyrrolidine, carboxyl Unknown (potential kinase/GPCR targeting) ~1.1

Detailed Analysis

Pyridazinone Derivatives (e.g., 3a-3h) Structural Differences: The target compound lacks the 5-chloro and 6-phenyl groups seen in 3a-3h but introduces a cyclohexene-carbonyl-pyrrolidine ether. The methyl group at position 6 could improve metabolic stability over chlorine substituents. Activity: While 3a-3h exhibit antimicrobial activity, the target compound’s cyclohexene-pyrrolidine system suggests divergent targets, possibly kinase-related due to pyrrolidine’s prevalence in kinase inhibitors .

TrkA Kinase Inhibitor (Patent Compound)

  • Shared Features : Both compounds employ a pyrrolidine scaffold. However, the patent compound uses a urea linker and fluorophenyl group, whereas the target compound uses an ether linkage and cyclohexene.
  • Biological Implications : The patent compound’s urea group and pyrimidine substituent likely enhance hydrogen bonding for kinase binding. The target compound’s cyclohexene may confer hydrophobic interactions but reduce solubility (higher LogP).

Triazolopyridazine Derivatives

  • Core Heterocycle : The triazolopyridazine in the analog introduces a third nitrogen, increasing polarity (lower LogP) compared to the target compound’s pyridazine.
  • Functional Groups : The carboxylic acid in the analog improves water solubility but may limit blood-brain barrier penetration, unlike the target’s methyl and cyclohexene groups.

Research Findings and Data Gaps

  • Synthesis: The target compound’s synthesis likely follows methods similar to ’s pyridazinones, utilizing nucleophilic substitution at the pyridazine oxygen .
  • Activity Data: No direct biological data exists for the target compound.
  • Computational Predictions : Molecular docking studies (extrapolated from ) indicate the cyclohexene-pyrrolidine system may bind ATP pockets in kinases, but experimental validation is needed.

Biological Activity

The compound 3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a novel pyridazine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C13H17N3O2C_{13}H_{17}N_3O_2 with a molecular weight of approximately 279.358 g/mol. The structure features a pyridazine ring , a cyclohexene moiety , and a pyrrolidine group , which contribute to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbonyl group in the cyclohexene ring can form hydrogen bonds or covalent interactions with active sites on target proteins, modulating their activity. Additionally, the presence of the pyrrolidine moiety enhances binding affinity due to its conformational flexibility.

In Vitro Biological Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The following table summarizes the cytotoxicity data obtained from these studies:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA5491.06 ± 0.16c-Met kinase inhibition
This compoundMCF-71.23 ± 0.18Induction of apoptosis
This compoundHeLa2.73 ± 0.33Cell cycle arrest

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyridazine ring can significantly influence biological activity. For instance, substituents on the pyridazine nitrogen atoms can enhance or diminish cytotoxic effects. Compounds with halogen substitutions exhibited varied levels of activity, suggesting that electronic effects play a crucial role in modulating cytotoxicity.

Case Studies

In a notable study, researchers synthesized various derivatives of pyridazine and evaluated their effects on cell viability and apoptosis induction. The compound 12e from this series exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like Foretinib, indicating its potential as a lead compound for further development.

Apoptosis Induction

Flow cytometry assays demonstrated that treatment with the compound led to increased late-stage apoptosis in A549 cells, with apoptosis rates rising significantly at higher concentrations:

Concentration (μM)Apoptosis Rate (%)
3.7513.73
7.5024.87
15.0035.87

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